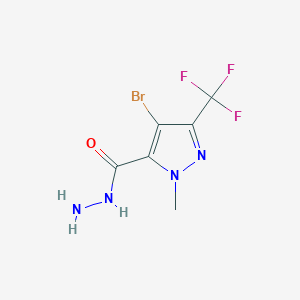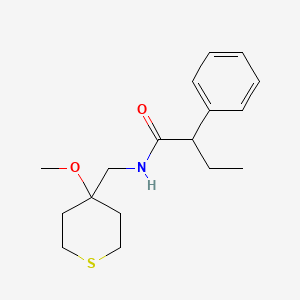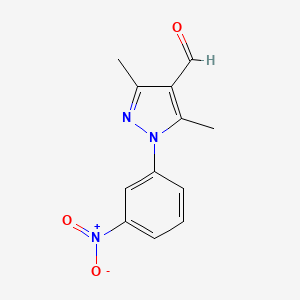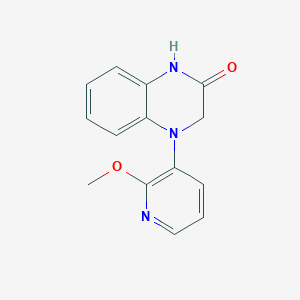
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C6H5BrF3N3O . It is a colorless to white to yellow liquid or semi-solid or solid .
Molecular Structure Analysis
The molecular structure of 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms .Physical And Chemical Properties Analysis
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide has a molecular weight of 229 . It has a predicted density of 1.82±0.1 g/cm3 . It is a solid substance with a predicted pKa of -2.75±0.10 . The substance has a melting point of 28-30°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- The development of novel pyrazole derivatives, including those with trifluoromethyl groups, has been a focus, with studies detailing the synthesis routes and characterizations of these compounds. For instance, compounds have been synthesized through the reaction of various bromo- and chloro-substituted ketones, demonstrating the versatility and reactivity of pyrazole-based frameworks in organic synthesis (Deshmukh & Jamode, 2011).
Biological Activities
- Several studies have evaluated the antimicrobial and antitumor activities of pyrazole derivatives. Notably, new aromatic C-nucleoside derivatives containing pyrazole units showed significant antioxidant and antitumor activities, highlighting the potential of pyrazole derivatives in the development of new therapeutic agents (El Sadek et al., 2014).
Theoretical Studies and Molecular Docking
- Theoretical and computational studies, including density functional theory (DFT) calculations and molecular docking, have been used to investigate the properties and potential biological activities of pyrazole derivatives. These studies provide insights into the molecular structure, stability, and reactivity of these compounds, as well as their interactions with biological targets, suggesting their potential as bioactive molecules (Karrouchi et al., 2020).
Molecular Structure Analysis
- X-ray diffraction and vibrational spectroscopy have been employed to characterize the molecular structures of pyrazole derivatives. These studies not only confirm the (E)-configuration of certain derivatives but also provide detailed information on their molecular conformations, which is crucial for understanding their chemical and biological properties (Karrouchi et al., 2021).
Safety and Hazards
The safety data sheet for 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide indicates that it may cause eye irritation (H319), may cause respiratory irritation (H335), may cause skin irritation (H315), and may be harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
4-bromo-2-methyl-5-(trifluoromethyl)pyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N4O/c1-14-3(5(15)12-11)2(7)4(13-14)6(8,9)10/h11H2,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNKHGNRXTUDDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2836481.png)


![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)


![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)